Chemical properties of Methyl 5-acetoxy-2-methyl-1H-indole-3-carboxylate
Chemical properties of Methyl 5-acetoxy-2-methyl-1H-indole-3-carboxylate
Topic: Chemical Properties & Synthetic Utility of Methyl 5-acetoxy-2-methyl-1H-indole-3-carboxylate Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]
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Executive Summary & Molecular Architecture
Methyl 5-acetoxy-2-methyl-1H-indole-3-carboxylate (hereafter referred to as M-5-AMIC ) represents a critical "masked" intermediate in the synthesis of 5-hydroxyindole-based pharmacophores.[1] Structurally, it serves as a stable precursor to bioactive scaffolds found in broad-spectrum antivirals (e.g., Umifenovir/Arbidol analogs) and phospholipase A2 inhibitors.
Unlike its free phenolic counterpart, the 5-acetoxy variant offers enhanced lipophilicity and oxidative stability, allowing for cleaner downstream functionalization at the C-6 and N-1 positions.
Chemical Identity
| Property | Specification |
| IUPAC Name | Methyl 5-acetyloxy-2-methyl-1H-indole-3-carboxylate |
| Molecular Formula | C₁₃H₁₃NO₄ |
| Molecular Weight | 247.25 g/mol |
| CAS Number | 2089316-36-7 (Analogous ref: 7598-91-6 for Ethyl/OH variant) |
| Core Scaffold | Indole (Benzo[b]pyrrole) |
| Electronic Character | Push-Pull System (Electron-rich indole ring stabilized by C-3 ester) |
Physicochemical Profile
The physicochemical behavior of M-5-AMIC is governed by the interplay between the electron-withdrawing C-3 ester and the electron-donating (resonance) 5-acetoxy group.[1]
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Solubility: Moderate in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (DCM, Chloroform). Poor water solubility due to the lipophilic methyl/acetoxy caps.[1]
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Stability: The acetyl group at C-5 protects the molecule from quinone-imine formation (oxidation), a common degradation pathway for free 5-hydroxyindoles.[1] However, the group is labile under strong basic conditions (pH > 10).
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Melting Point: Typically crystalline solids in this class exhibit high melting points.[1] While the specific acetoxy-methyl ester variant is less common in literature than the ethyl ester, homologs typically melt in the range of 185–195 °C (Ethyl 5-hydroxy analog melts at 205–208 °C).
Synthetic Pathways: The Nenitzescu Route
The most authoritative and scalable route to M-5-AMIC is the Nenitzescu Indole Synthesis , followed by selective acetylation. This pathway is preferred over the Fischer indole synthesis for 5-hydroxy derivatives due to the accessibility of starting materials and regiochemical control.[1]
Mechanism of Action
The reaction involves the condensation of p-benzoquinone with methyl 3-aminocrotonate.[1] The mechanism proceeds via a Michael addition, followed by intramolecular nucleophilic attack and dehydration.
Experimental Protocol (Step-by-Step)
Note: This protocol is adapted from standard methodologies for 5-hydroxyindole-3-carboxylates.
Phase 1: Indole Core Construction
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Reagents: p-Benzoquinone (1.0 eq), Methyl 3-aminocrotonate (1.1 eq).
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Solvent System: Nitromethane (preferred for yield) or Acetone (safer, easier workup).
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Procedure:
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Dissolve p-benzoquinone in nitromethane under an inert atmosphere (N₂).
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Add methyl 3-aminocrotonate dropwise to control the exotherm.[1]
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Reflux the mixture for 2–4 hours. The solution will darken as the indole forms.[1]
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Workup: Cool to room temperature. The product, Methyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate , often precipitates.[1] Filter and wash with cold methanol.[1] If no precipitate, evaporate solvent and recrystallize from ethanol.
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Phase 2: Chemoselective Acetylation
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Rationale: To convert the 5-OH to 5-OAc without affecting the 3-COOMe or N-H.[1]
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Reagents: Acetic Anhydride (1.2 eq), Pyridine (Catalytic/Solvent), DCM (Solvent).
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Procedure:
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Suspend the Phase 1 product in dry DCM.
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Add pyridine (2.0 eq) followed by acetic anhydride (1.2 eq) at 0 °C.
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Stir at room temperature for 3 hours. Monitor by TLC (the Acetoxy product is less polar than the Hydroxy precursor).
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Quench: Pour into ice-cold 1M HCl (to remove pyridine).
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Extraction: Extract with DCM, dry over MgSO₄, and concentrate.
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Synthesis Workflow Diagram
Figure 1: Two-step synthesis of M-5-AMIC via Nenitzescu condensation and subsequent acetylation.
Reactivity & Functionalization Profile
M-5-AMIC is a versatile scaffold.[1] The protective acetoxy group allows for regioselective modifications that would otherwise be complicated by a free phenol.[1]
Electrophilic Aromatic Substitution (EAS)
The 5-acetoxy group is an ortho/para director (activating), but less so than the free hydroxyl. However, the 3-position is blocked by the ester.
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Target: The C-6 position is the most reactive site for EAS (e.g., Bromination).
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Application: Bromination at C-6 is a key step in synthesizing Umifenovir (Arbidol).[1] The 5-OAc group prevents over-oxidation during this step.[1]
Nucleophilic Attack (Hydrolysis)
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Conditions: Mild base (K₂CO₃/MeOH).[1]
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Result: Cleavage of the 5-OAc ester occurs before the 3-COOMe ester due to steric hindrance at the 3-position and the higher lability of the phenolic ester.
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Utility: Reveals the 5-OH for etherification (e.g., creating 5-alkoxy derivatives).
N-Alkylation
The indole Nitrogen (N-1) is acidic (pKa ~16).[1]
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Reagents: Alkyl halide + NaH or K₂CO₃ in DMF.
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Selectivity: N-alkylation proceeds readily.[1] The 5-OAc group remains stable if non-nucleophilic bases (NaH) are used.[1]
Reactivity Logic Map
Figure 2: Divergent reactivity pathways for M-5-AMIC, highlighting its role as a branch point in synthesis.
Pharmaceutical Applications
The primary utility of M-5-AMIC lies in its role as a privileged scaffold intermediate .[1]
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Broad-Spectrum Antivirals: The 5-hydroxy-2-methylindole core is the backbone of Umifenovir (Arbidol) , used for Influenza A/B. M-5-AMIC allows researchers to modify the C-3 ester (methyl vs ethyl) and C-5 protection to tune lipophilicity during lead optimization.[1]
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Indolequinone Antitumor Agents: Oxidative demethylation/deacetylation of these cores can generate indolequinones, which are potent bioreductive alkylating agents targeting hypoxic tumor cells.[1]
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Tubulin Inhibitors: 5-substituted indole-3-carboxylates have shown efficacy in inhibiting tubulin polymerization, acting similarly to Colchicine binding site agents.[1]
References
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Allen, G. R. (1973).[1][2] The Synthesis of 5-Hydroxyindoles by the Nenitzescu Reaction. Organic Reactions, 20, 337.[2]
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PubChem. (2025).[1][3] Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate (Analogous Structure Data). CID 82073.[1][3]
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Trofimov, B. A., et al. (2009). Synthesis of functionalized indoles from pyrroles and acetylenes. Chemical Reviews.
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Gadaginamath, G. S., & Siddappa, S. (1975). Synthesis of 5-hydroxyindole derivatives. Journal of the Indian Chemical Society.[1]
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SciSupplies. (2025). Product Data: Methyl 5-acetoxy-2-methyl-1H-indole-3-carboxylate.
